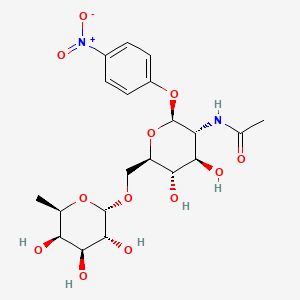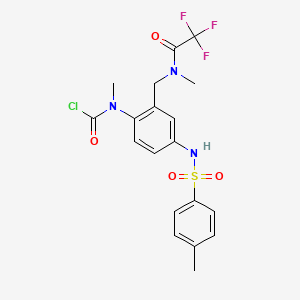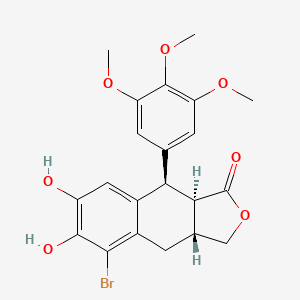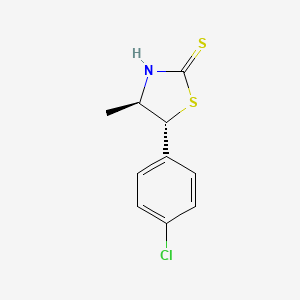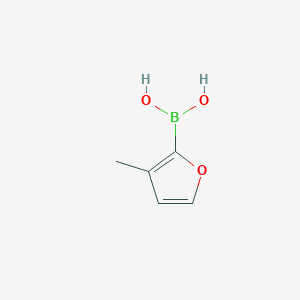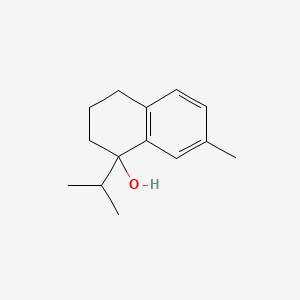
1,2,3,4-Tetrahydro-7-methyl-1-(1-methylethyl)-1-naphthalenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydro-7-methyl-1-(1-methylethyl)-1-naphthalenol is a synthetic organic compound. It belongs to the class of naphthalenols, which are derivatives of naphthalene with hydroxyl groups attached. This compound is characterized by its unique structure, which includes a tetrahydronaphthalene core with methyl and isopropyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-7-methyl-1-(1-methylethyl)-1-naphthalenol typically involves multi-step organic reactions. One common method includes the hydrogenation of 7-methyl-1-(1-methylethyl)-naphthalene, followed by hydroxylation. The reaction conditions often require specific catalysts, such as palladium on carbon (Pd/C), and controlled temperature and pressure settings.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficiency and yield. The use of high-purity reagents and advanced purification techniques, such as distillation and crystallization, is crucial to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-7-methyl-1-(1-methylethyl)-1-naphthalenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be further reduced to remove the hydroxyl group.
Substitution: The methyl and isopropyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 7-methyl-1-(1-methylethyl)-1-naphthalenone, while reduction could produce 1,2,3,4-tetrahydro-7-methyl-1-(1-methylethyl)-naphthalene.
Scientific Research Applications
1,2,3,4-Tetrahydro-7-methyl-1-(1-methylethyl)-1-naphthalenol has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reference compound in analytical studies.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-7-methyl-1-(1-methylethyl)-1-naphthalenol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group plays a crucial role in these interactions, facilitating binding and subsequent biological effects. The pathways involved may include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydro-1-naphthalenol: Lacks the methyl and isopropyl substituents.
7-Methyl-1-naphthalenol: Does not have the tetrahydro structure.
1-Isopropylnaphthalene: Missing the hydroxyl group.
Uniqueness
1,2,3,4-Tetrahydro-7-methyl-1-(1-methylethyl)-1-naphthalenol is unique due to its specific combination of substituents and the tetrahydronaphthalene core. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C14H20O |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
7-methyl-1-propan-2-yl-3,4-dihydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C14H20O/c1-10(2)14(15)8-4-5-12-7-6-11(3)9-13(12)14/h6-7,9-10,15H,4-5,8H2,1-3H3 |
InChI Key |
YPCIERJEXGMMPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCCC2(C(C)C)O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


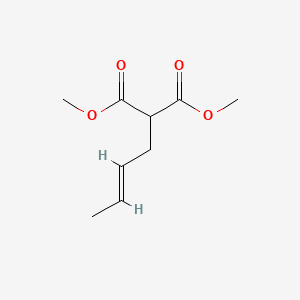
![Ethyl 4-[6-acetyl-3-[3-(4-acetyl-3-hydroxy-2-propylphenylthio)propoxy]-2-propylphenoxy]butyrate](/img/structure/B13410612.png)
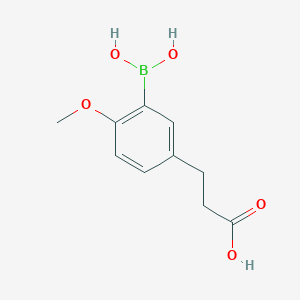
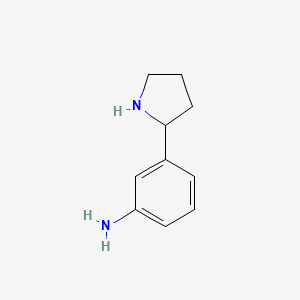
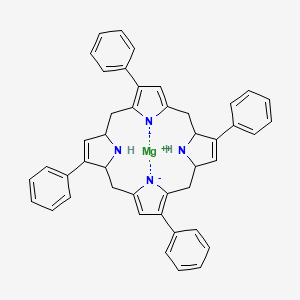
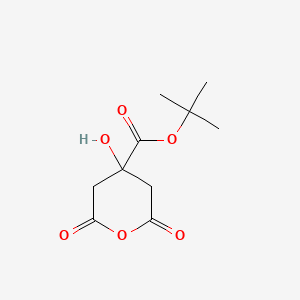
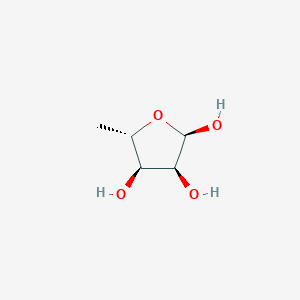
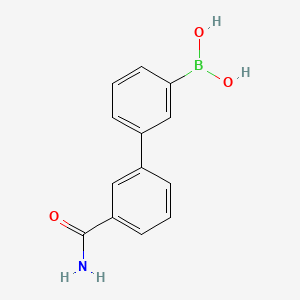
![(3aR)-1-Butyltetrahydro-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B13410650.png)
